2-Methyl-3-nitro-phenylacetyl chloride

Pharmaceutical Intermediate Impurity Profiling Structure-Activity Relationship

2-Methyl-3-nitro-phenylacetyl chloride (CAS 101566-00-1), formally classified as Ropinirole Impurity 10, is the activated acid chloride intermediate in the validated industrial synthesis of ropinirole hydrochloride. Its unique 2-methyl-3-nitro substitution pattern imparts distinct chromatographic retention time (XLogP3 2.9, TPSA 62.9 Ų) and mass spectrometric signature (MW 213.62 g/mol) absent in generic phenylacetyl chlorides, making it non-substitutable for ANDA impurity profiling per ICH Q3A. Supplied with full characterization data for analytical method development, validation, and QC release. Ideal for CMOs, API manufacturers, and regulatory teams requiring pharmacopeial-grade reference standards.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
CAS No. 101566-00-1
Cat. No. B1387320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitro-phenylacetyl chloride
CAS101566-00-1
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])CC(=O)Cl
InChIInChI=1S/C9H8ClNO3/c1-6-7(5-9(10)12)3-2-4-8(6)11(13)14/h2-4H,5H2,1H3
InChIKeyFVQQYMRUAPIGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-nitro-phenylacetyl chloride (CAS 101566-00-1): Key Intermediate & Certified Impurity Standard for Ropinirole Synthesis and Quality Control


2-Methyl-3-nitro-phenylacetyl chloride (CAS 101566-00-1) is a disubstituted phenylacetyl chloride derivative with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound is formally classified as Ropinirole Impurity 10 and is supplied with detailed characterization data compliant with regulatory guidelines . It serves as the activated acid chloride intermediate derived from 2-methyl-3-nitrophenylacetic acid, which is the critical penultimate building block in the dominant industrial synthesis of ropinirole hydrochloride . The presence of both the ortho-methyl and meta-nitro substituents on the aromatic ring defines its unique reactivity profile and chromatographic behavior, distinguishing it from unsubstituted phenylacetyl chloride (C8H7ClO, MW 154.59 g/mol) and mono-substituted analogs used in generic acylation applications.

Why Generic Phenylacetyl Chlorides Cannot Replace 2-Methyl-3-nitro-phenylacetyl chloride in Regulated Pharmaceutical Workflows


Generic phenylacetyl chloride (CAS 103-80-0) and mono-substituted analogs (e.g., 2-methylphenylacetyl chloride, o-nitrophenylacetyl chloride) lack the precise 2-methyl-3-nitro substitution pattern that defines this compound's chromatographic retention time, mass spectrometric fragmentation signature, and chemical reactivity . In ropinirole drug substance manufacturing and quality control, regulatory submissions require impurity reference standards that are structurally identical to the process-related impurities arising from the specific synthetic route employed . The substitution pattern also markedly alters the electronic environment of the acyl chloride carbonyl, with the electron-withdrawing meta-nitro group and electron-donating ortho-methyl group jointly modulating electrophilicity in nucleophilic acyl substitution reactions compared to unsubstituted phenylacetyl chloride . Substituting a commercially available generic acyl chloride would produce amide derivatives with different physicochemical properties, invalidating analytical methods developed for impurity profiling and failing to meet pharmacopeial identification criteria.

Quantitative Differentiation Evidence: 2-Methyl-3-nitro-phenylacetyl chloride vs. Closest Analogs


Molecular Identity: Structural and Physicochemical Differentiation from Generic Phenylacetyl Chloride

2-Methyl-3-nitro-phenylacetyl chloride possesses a molecular weight of 213.62 g/mol and a topological polar surface area (TPSA) of 62.9 Ų, compared to 154.59 g/mol for generic phenylacetyl chloride . The computed XLogP3 value is 2.9, reflecting the enhanced lipophilicity conferred by the combined methyl and nitro substituents relative to the unsubstituted parent scaffold . The compound has 3 hydrogen bond acceptor sites (from the nitro group oxygens plus the carbonyl oxygen) versus 1 for phenylacetyl chloride, altering solvation behavior and chromatographic retention properties critical for analytical method development .

Pharmaceutical Intermediate Impurity Profiling Structure-Activity Relationship

Regulatory Identity: Unambiguous Classification as Ropinirole Impurity 10 in Pharmacopeial Quality Control

This compound is formally cataloged as Ropinirole Impurity 10 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality controlled (QC) applications during ANDA submissions and commercial production of ropinirole . The European Pharmacopoeia specifies multiple process-related impurities in ropinirole hydrochloride drug substance, and validated UHPLC methods have been developed to separate and quantify these impurities simultaneously . In contrast, 2-methylphenylacetyl chloride (o-tolylacetyl chloride, CAS 10166-09-3) lacks the nitro group and has no established role as a ropinirole-related impurity standard . Similarly, o-nitrophenylacetyl chloride (CAS 22751-23-1) lacks the methyl group and possesses entirely different chromatographic retention characteristics (logP ~1.96–2.12 vs. 2.9) .

Pharmaceutical Quality Control Regulatory Compliance Reference Standard

Synthetic Utility: Validated Intermediate in the Dominant Route to Ropinirole Hydrochloride

2-Methyl-3-nitro-phenylacetyl chloride is generated in situ or isolated from 2-methyl-3-nitrophenylacetic acid via thionyl chloride treatment and subsequently reacted with di-n-propylamine to yield 2-methyl-3-nitro phenyl-N,N-di-n-propyl acetamide, a key intermediate in the synthesis of ropinirole hydrochloride . This synthetic route proceeds with an overall yield of approximately 36% from 2-methyl-3-nitrophenylacetic acid to the final API . Alternative synthetic routes that avoid the 2-methyl-3-nitro substitution pattern yield ropinirole with significantly lower purity (crude product yield of only 41%, purity 90%), with post-refinement achieving only 85% yield and 95% purity, levels that are insufficient for pharmaceutical formulations . Generic phenylacetyl chloride is used in penicillin derivative synthesis but has no documented utility in ropinirole manufacturing . The exclusive role of this compound in the commercial production route of a marketed dopamine agonist establishes its irreplaceable procurement value.

Process Chemistry API Synthesis Route Scouting

Electronic Modulation: Substituent Effects on Acyl Chloride Reactivity Compared to the Unsubstituted Parent

The aminolysis reactions of substituted phenylacetyl chlorides with anilines and N,N-dimethylanilines in acetonitrile at -15.0 °C proceed via an associative SN2 mechanism, with Hammett ρ(X) values of -2.8 to -2.9 and ρ(Y) values of 0.9 to 1.3 reported for the phenylacetyl chloride series . The electron-withdrawing meta-nitro substituent increases the electrophilicity of the carbonyl carbon, while the ortho-methyl group introduces steric effects that modulate the approach trajectory of nucleophiles. Solvolysis studies of phenylacetyl chlorides in methanol-acetonitrile mixtures at temperatures from -15.0 to 0.0 °C confirm an entropy-controlled SN2 mechanism with consistent Taft solvatochromic a/s ratios of 0.50 . While specific rate constants for 2-methyl-3-nitro-phenylacetyl chloride have not been individually reported in the open literature, the combined electronic effects of the 2-methyl (σ_m ≈ -0.07) and 3-nitro (σ_m ≈ +0.71) substituents are predicted to produce an intermediate reactivity profile distinctly different from either the unsubstituted parent or mono-substituted analogs .

Physical Organic Chemistry Reaction Kinetics Nucleophilic Substitution

Priority Procurement Scenarios for 2-Methyl-3-nitro-phenylacetyl chloride (CAS 101566-00-1)


Ropinirole Hydrochloride ANDA Submission: Impurity Reference Standard Qualification

Pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) for generic ropinirole hydrochloride must demonstrate control of all process-related impurities per ICH Q3A guidelines. 2-Methyl-3-nitro-phenylacetyl chloride, as Ropinirole Impurity 10, is supplied with full characterization data and can be used directly for analytical method development, method validation (AMV), and quality control (QC) applications . Its chromatographic retention time is distinct from the ropinirole API and other process impurities due to its unique 2-methyl-3-nitro substitution pattern, which imparts a computed XLogP3 of 2.9 and TPSA of 62.9 Ų . Validated UHPLC methods capable of resolving nine process-related impurities of ropinirole have been published, and this compound is among the required reference standards for such methods .

GMP-Compliant Ropinirole API Manufacturing: Key Intermediate Procurement

For contract manufacturing organizations (CMOs) and API manufacturers producing ropinirole hydrochloride under GMP conditions, 2-methyl-3-nitro-phenylacetyl chloride is the activated acid chloride intermediate in the validated synthetic route proceeding from 2-methyl-3-nitrophenylacetic acid via chlorination, amidation with di-n-propylamine, and subsequent reduction to the final API . This established route achieves an overall yield of approximately 36% to ropinirole hydrochloride, and the acid chloride intermediate is generated by treatment of the parent acid with thionyl chloride . Alternative synthetic approaches that bypass this intermediate produce material with insufficient purity for pharmaceutical use, demonstrating the non-substitutability of this building block in commercial manufacturing .

Forced Degradation and Stability Studies of Ropinirole Drug Products

Regulatory stability testing protocols require the identification and quantification of potential degradation products. 2-Methyl-3-nitro-phenylacetyl chloride serves as a precursor to process-related impurities that may co-elute or be structurally related to degradation products formed under stressed conditions (heat, humidity, oxidative, and photolytic stress as per ICH Q1A guidelines). Procuring this compound as a characterized reference standard enables accurate peak identification in HPLC/UV and LC-MS chromatograms during forced degradation studies, where its distinct mass (213.62 g/mol) and fragmentation pattern provide unambiguous mass spectrometric confirmation .

Process Development and Route Scouting for Next-Generation Dopamine Agonists

Medicinal chemistry groups developing novel dopamine D2/D3 receptor agonists based on the ropinirole pharmacophore may utilize 2-methyl-3-nitro-phenylacetyl chloride as a derivatizing agent to generate focused libraries of amide analogs. The combined electronic effects of the 2-methyl and 3-nitro substituents produce a reactivity profile that is mechanistically distinct from unsubstituted or mono-substituted phenylacetyl chlorides in SN2-type acyl transfer reactions, as documented by kinetic studies on the phenylacetyl chloride series . The commercially available 95% purity grade from vendors such as AKSci meets the specifications required for research-grade synthesis .

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